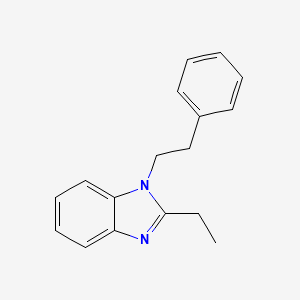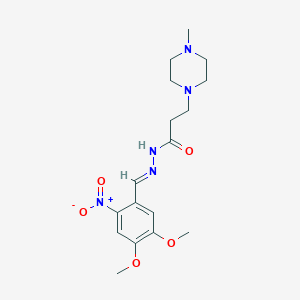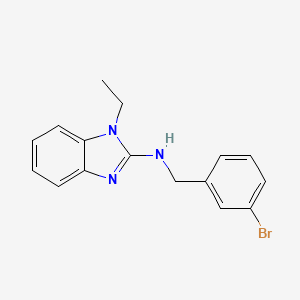
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole is a benzimidazole derivative that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the field of medicinal chemistry, drug discovery, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole is not fully understood. However, it is believed to exert its effects through various pathways, including the modulation of oxidative stress, inflammation, and apoptosis. This compound has been shown to inhibit the activity of various enzymes and transcription factors involved in these pathways, such as NF-κB, COX-2, and iNOS.
Biochemical and Physiological Effects:
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. It also inhibits the production of reactive oxygen species and pro-inflammatory cytokines. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole has several advantages and limitations for lab experiments. One of the advantages is its low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole. One direction is the development of new derivatives with improved solubility and potency. Another direction is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole is a promising compound that has shown potential in various scientific research applications. Its antioxidant, anti-inflammatory, and anticancer properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole can be achieved by a variety of methods. One of the most commonly used methods involves the reaction of o-phenylenediamine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to obtain the final compound. Other methods include the use of different starting materials and reagents, such as 2-phenylethylamine, benzimidazole, and various alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in the development of new drugs for the treatment of various diseases. This compound has been shown to have potent antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for the treatment of cancer, neurodegenerative diseases, and other oxidative stress-related disorders.
Eigenschaften
IUPAC Name |
2-ethyl-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-2-17-18-15-10-6-7-11-16(15)19(17)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROMPOQODQDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)





![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
